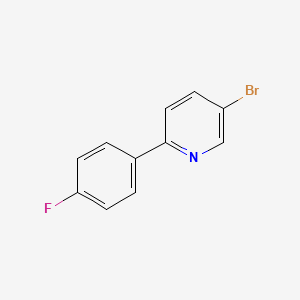

5-Bromo-2-(4-fluorophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIUIEAVRHPVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623309 | |

| Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463336-07-4 | |

| Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Bromo-2-(4-fluorophenyl)pyridine (CAS No. 463336-07-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(4-fluorophenyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a detailed profile. The document covers its chemical identity, extrapolated physical properties, a probable synthetic route via Suzuki-Miyaura cross-coupling, and potential applications based on its structural motifs. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a building block in novel molecular design and discovery.

Chemical Identity and Properties

This compound is a bi-aryl compound featuring a brominated pyridine ring linked to a fluorinated phenyl ring. The presence of bromine and fluorine atoms, along with the pyridine nitrogen, imparts unique electronic properties and multiple reactive sites, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 5-Bromo-2-fluoropyridine | 2-(4-Fluorophenyl)pyridine | 5-Bromo-2-(4-bromophenyl)pyridine[1] |

| CAS Number | 463336-07-4 | 766-11-0 | 3998-63-4 | 183619-13-8 |

| Molecular Formula | C₁₁H₇BrFN | C₅H₃BrFN | C₁₁H₈FN | C₁₁H₇Br₂N |

| Molecular Weight | 268.08 g/mol | 175.99 g/mol | 173.18 g/mol | 312.99 g/mol |

| Appearance | Not explicitly reported; likely a solid | Colorless to pale yellow liquid | Not explicitly reported; likely a solid | Not explicitly reported; likely a solid |

| Boiling Point | Not explicitly reported | 162-164 °C/750 mmHg | Not explicitly reported | Not explicitly reported |

| Melting Point | Not explicitly reported | Not applicable | Not explicitly reported | Not explicitly reported |

| Density | Not explicitly reported | 1.71 g/mL at 25 °C | Not explicitly reported | Not explicitly reported |

Note: Properties for this compound are calculated or inferred based on its structure, as direct experimental data is scarce in publicly available literature.

Synthesis and Experimental Protocols

The most probable and widely utilized method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis would involve the reaction of 2,5-dibromopyridine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

General Experimental Protocol (Inferred)

This protocol is a generalized procedure based on similar Suzuki-Miyaura reactions involving bromopyridines.[2] Optimization of specific parameters may be required.

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

(4-fluorophenyl)boronic acid (1.1 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene

Procedure:

-

To a reaction flask, add 2,5-dibromopyridine, (4-fluorophenyl)boronic acid, and the base.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system (e.g., dioxane/water).

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct multiplets. The protons on the fluorophenyl ring would show characteristic coupling with the fluorine atom, resulting in doublets or doublet of doublets. |

| ¹³C NMR | Aromatic carbons would be observed in the range of 110-160 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |

| Mass Spec. | The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with approximately 1:1 ratio). |

Potential Applications and Signaling Pathways

The structural features of this compound suggest its utility as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Role in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry. The bromine atom can be further functionalized through various cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The 2-(4-fluorophenyl)pyridine motif is found in molecules with a range of biological activities, including as kinase inhibitors and receptor modulators. The fluorine atom can enhance metabolic stability and binding affinity.

Caption: Synthetic utility in drug discovery.

Materials Science Applications

Pyridine-based structures are also of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The rigid, aromatic core of this compound can be incorporated into larger conjugated systems.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds. Based on similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Recommended Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Although direct experimental data is limited, its synthesis via Suzuki-Miyaura coupling is highly feasible. Its structural features suggest significant potential for the creation of novel compounds with diverse applications. Further research into the properties and reactivity of this compound is warranted to fully explore its synthetic utility.

References

Technical Guide: 5-Bromo-2-(4-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring coupled with a fluorinated phenyl group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a logical workflow for its application in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 252.08 g/mol |

| Molecular Formula | C₁₁H₇BrFN |

| CAS Number | 463336-07-4 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Synthesis via Suzuki-Miyaura Coupling

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol

Materials:

-

5-Bromo-2-chloropyridine

-

(4-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-2-chloropyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction Execution: Stir the mixture at 80-90°C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Drug Discovery Application

This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The following diagram illustrates a typical workflow from this starting material to a potential drug candidate.

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is predominantly achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of a dihalogenated pyridine with an appropriately substituted boronic acid. The two main variations of this pathway utilize either 2,5-dibromopyridine or 5-bromo-2-chloropyridine as the starting pyridine scaffold.

The general reaction scheme is as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Due to the differential reactivity of the halogen substituents on the pyridine ring (I > Br > Cl), the Suzuki coupling can be performed with high regioselectivity. In the case of 2,5-dibromopyridine, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst than the bromine at the 5-position. This allows for the selective formation of the desired product.

Experimental Protocols

Method A: From 2,5-Dibromopyridine

This method is a common approach for the synthesis of the target molecule.

Materials:

-

2,5-Dibromopyridine

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) is then added to the flask under the inert atmosphere.

-

A degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added via syringe.

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Method B: From 5-Bromo-2-chloropyridine

This method provides an alternative route, leveraging the reactivity difference between bromine and chlorine.

Materials:

-

5-Bromo-2-chloropyridine

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium Phosphate (K₃PO₄)

-

Toluene or 1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under a stream of inert gas, add 5-bromo-2-chloropyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium phosphate (2.0-3.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq) to an oven-dried Schlenk tube.

-

Add the anhydrous solvent (toluene or 1,4-dioxane) to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to a temperature of 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling synthesis of this compound, based on analogous reactions reported in the literature. It is important to note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Method A (from 2,5-Dibromopyridine) | Method B (from 5-Bromo-2-chloropyridine) |

| Reactant Equivalents | ||

| Pyridine Substrate | 1.0 eq | 1.0 eq |

| 4-Fluorophenylboronic acid | 1.1 - 1.5 eq | 1.2 eq |

| Palladium Catalyst | 2-5 mol% | 2 mol% |

| Ligand | N/A (for Pd(PPh₃)₄) | 4 mol% |

| Base | 2.0 - 3.0 eq | 2.0 - 3.0 eq |

| Reaction Conditions | ||

| Solvent | Dioxane/Water (4:1 to 10:1) | Toluene or Dioxane |

| Temperature | 80 - 100 °C | 100 - 120 °C |

| Reaction Time | 12 - 24 hours | 16 - 24 hours |

| Typical Yield | 70 - 90% | 75 - 95% |

| Product Purity | >95% (after chromatography) | >95% (after chromatography) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity. It is always recommended to consult original research articles and patents for the most detailed and up-to-date experimental procedures.

5-Bromo-2-(4-fluorophenyl)pyridine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a bromine atom and a 4-fluorophenyl group, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, known for its presence in numerous FDA-approved drugs.[1] The electronic properties conferred by the bromine and fluorine substituents make this molecule a valuable building block for developing kinase inhibitors, anticancer agents, and other biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 463336-07-4 | [3][4] |

| Molecular Formula | C₁₁H₇BrFN | [3][4] |

| Molecular Weight | 252.08 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis and Reactivity

The most plausible and efficient synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is ideal for coupling aryl halides with arylboronic acids.[5]

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of 2,5-dibromopyridine with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The reactivity of the bromine atoms on the pyridine ring can be selective, allowing for a mono-arylation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[5][6]

Materials:

-

2,5-Dibromopyridine

-

(4-fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Bromine at the 5-position: The C-Br bond is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at this position.[2]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a ligand for metal coordination. It also influences the electron density of the ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.

-

4-Fluorophenyl Group: The fluorine atom is generally unreactive under standard cross-coupling conditions but can influence the electronic properties of the phenyl ring and participate in hydrogen bonding interactions in a biological context.

Potential Biological Activity and Applications

While specific biological data for this compound is not yet published, its structural motifs are prevalent in compounds with significant pharmacological activity. Pyridine derivatives are known to target a wide array of biological macromolecules.[7][8]

Kinase Inhibition

Many substituted pyridines are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The 2-arylpyridine scaffold can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases.

Anticancer and Antimicrobial Potential

The pyridine scaffold is also found in numerous compounds with demonstrated anticancer and antimicrobial activities.[1][9] The ability to functionalize the 5-bromo position allows for the generation of a library of derivatives for screening against various cancer cell lines and microbial strains.

Spectroscopic Characterization

While experimental spectra are not publicly available, the expected NMR and IR spectral features can be predicted based on the structure.

¹H NMR:

-

Aromatic Protons: Signals in the range of 7.0-9.0 ppm are expected for the protons on the pyridine and fluorophenyl rings. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

The proton at the 6-position of the pyridine ring is expected to be a doublet, while the protons at the 3 and 4-positions will likely appear as a doublet of doublets and a doublet, respectively.

-

The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or two triplets, depending on the coupling constants) due to symmetry and coupling with the fluorine atom.

¹³C NMR:

-

Multiple signals in the aromatic region (110-160 ppm) are expected.

-

Carbons attached to or near the fluorine atom will exhibit C-F coupling, resulting in doublets with characteristic coupling constants.

IR Spectroscopy:

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=C and C=N stretching (aromatic rings): Strong absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.

-

C-F stretching: A strong absorption band in the 1100-1300 cm⁻¹ range.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of a reactive bromine handle and the biologically relevant 2-arylpyridine scaffold makes it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. Further research into the specific biological activities and physical properties of this compound and its derivatives is warranted.

References

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. halochem.com [halochem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Bromo-2-(4-fluorophenyl)pyridine: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the spectral data for the compound 5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Overview

Structure:

IUPAC Name: this compound Molecular Formula: C₁₁H₇BrFN Molecular Weight: 252.08 g/mol CAS Number: 463336-07-4

Spectroscopic Data

The following sections present the predicted and experimentally supported spectral data for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for this compound in deuterated chloroform (CDCl₃) are detailed below. These predictions are based on the analysis of similar structures, such as 2-(4-fluorophenyl)pyridine.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.75 | d | ~2.4 | 1H | H-6 (Pyridine) |

| ~8.00 - 7.95 | m | 2H | H-2', H-6' (Fluorophenyl) | |

| ~7.90 | dd | ~8.8, 2.4 | 1H | H-4 (Pyridine) |

| ~7.65 | d | ~8.8 | 1H | H-3 (Pyridine) |

| ~7.20 - 7.15 | m | 2H | H-3', H-5' (Fluorophenyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for this compound in CDCl₃ are presented below, based on data from analogous compounds.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~163.6 (d, J ≈ 250 Hz) | C-4' (C-F) |

| ~158.0 | C-2 (Pyridine) |

| ~150.8 | C-6 (Pyridine) |

| ~141.0 | C-4 (Pyridine) |

| ~135.0 (d, J ≈ 3 Hz) | C-1' |

| ~129.0 (d, J ≈ 8 Hz) | C-2', C-6' |

| ~121.0 | C-3 (Pyridine) |

| ~118.5 | C-5 (Pyridine, C-Br) |

| ~115.8 (d, J ≈ 22 Hz) | C-3', C-5' |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the presence of bromine provides a characteristic isotopic pattern.

| m/z | Relative Intensity (%) | Assignment |

| 253 | ~98 | [M+2]⁺ (containing ⁸¹Br) |

| 251 | 100 | [M]⁺ (containing ⁷⁹Br) |

| 172 | Moderate | [M - Br]⁺ |

| 145 | Moderate | [M - Br - C₆H₄F]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine and phenyl rings) |

| 1230-1210 | Strong | C-F stretching |

| 1100-1000 | Strong | C-Br stretching |

| 850-800 | Strong | C-H bending (out-of-plane) |

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. ¹H NMR spectra are acquired using a standard pulse sequence, and ¹³C NMR spectra are acquired with proton decoupling.

-

Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are calibrated using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Introduction: For EI, a small amount of the sample is introduced into the ion source via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused into the source.

-

Ionization: In EI mode, the sample is bombarded with a beam of electrons (typically 70 eV). In ESI mode, a high voltage is applied to a liquid to create an aerosol.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the compound's structure and its spectral data.

Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

Caption: Logical relationship between the molecular structure and the corresponding spectral data.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2-(4-fluorophenyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data for the most prevalent palladium-catalyzed cross-coupling reactions, offering a comparative analysis to aid in methodological selection.

Core Synthetic Strategies: An Overview

The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the construction of the target biaryl structure. The principal strategies involve the formation of a carbon-carbon bond between a pyridine and a phenyl ring. The most common starting materials for this transformation are a di-halogenated pyridine, such as 2,5-dibromopyridine, and a functionalized phenyl derivative, like (4-fluorophenyl)boronic acid.

The primary synthetic methodologies explored in this guide are:

-

Suzuki-Miyaura Coupling: A versatile and widely used reaction employing an organoboron reagent.

-

Stille Coupling: Utilizes an organotin reagent, known for its stability and tolerance of various functional groups.

-

Negishi Coupling: Employs an organozinc reagent, which is highly reactive.

-

Hiyama Coupling: Involves an organosilicon reagent, offering a less toxic alternative to organotin compounds.

Each of these methods presents distinct advantages and requires specific reaction conditions, which are detailed in the subsequent sections.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Pyridine Starting Material | Phenyl Starting Material | Catalyst | Ligand | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | 2,5-Dibromopyridine | (4-fluorophenyl)boronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile/Methanol | 50 | 24 | ~90 |

| Stille | 5-Bromo-2-iodopyridine | (4-fluorophenyl)tributylstannane | Pd(PPh₃)₄ | - | - | Toluene | 90-100 | 12-24 | 85-95 (estimated) |

| Negishi | 5-Bromo-2-chloropyridine | (4-fluorophenyl)zinc chloride | Pd(PPh₃)₄ | - | - | THF | Room Temp | 2-4 | High (typical) |

| Hiyama | 2,5-Dibromopyridine | (4-fluorophenyl)trimethoxysilane | Pd(OAc)₂ | XPhos | TBAF | Toluene | 120 | 5 | 54-92 (typical) |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes.

Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of a closely related 2-aryl-5-bromopyridine.

Materials:

-

2,5-Dibromopyridine

-

(4-fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 2,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

-

Add a 2:1 mixture of acetonitrile and methanol to the vessel.

-

Stir the solution at 50°C under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, filter the solid residue.

-

Concentrate the filtrate and dissolve the resulting crude product in dichloromethane.

-

Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.[1]

Stille Coupling (General Protocol)

This general protocol is applicable for the coupling of a brominated pyridine with an organostannane.

Materials:

-

5-Bromo-2-iodopyridine

-

(4-fluorophenyl)tributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Toluene or DMF

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-iodopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

-

Add anhydrous and degassed toluene or DMF to achieve a concentration of approximately 0.1 M.

-

Add (4-fluorophenyl)tributylstannane (1.1-1.2 eq) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and purify by standard methods.

Negishi Coupling (General Protocol)

This general protocol outlines the coupling of a brominated pyridine with a pre-formed or in-situ generated organozinc reagent.

Materials:

-

5-Bromo-2-chloropyridine

-

(4-fluorophenyl)zinc chloride

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous THF

Procedure:

-

Prepare the (4-fluorophenyl)zinc chloride reagent from the corresponding Grignard or organolithium reagent and zinc chloride.

-

In a reaction vessel under an inert atmosphere, dissolve 5-bromo-2-chloropyridine (1.0 eq) in anhydrous THF.

-

Add the (4-fluorophenyl)zinc chloride solution (1.1-1.5 eq).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the product using standard chromatographic techniques.

Hiyama Coupling (General Protocol)

This general protocol is for the coupling of a brominated pyridine with an organosilane.

Materials:

-

2,5-Dibromopyridine

-

(4-fluorophenyl)trimethoxysilane

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos ligand

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous Toluene

Procedure:

-

To a reaction vessel, add 2,5-dibromopyridine (1.0 eq), (4-fluorophenyl)trimethoxysilane (1.5 eq), Pd(OAc)₂ (e.g., 2 mol%), and XPhos (e.g., 4 mol%).

-

Add anhydrous toluene as the solvent.

-

Add TBAF (2.0 eq) as the activator.

-

Heat the reaction mixture, for example, to 120 °C, and stir for several hours until completion is observed by an appropriate monitoring technique.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Conclusion

The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a well-documented and high-yielding method. However, the choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. This guide provides the necessary technical information to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

The Advent of a Key Building Block: A Technical History of 5-Bromo-2-(4-fluorophenyl)pyridine

For Immediate Release

A cornerstone in the synthesis of numerous pharmaceutical and agrochemical compounds, 5-Bromo-2-(4-fluorophenyl)pyridine has emerged as a critical intermediate for researchers and drug development professionals. This technical guide delves into the discovery, synthesis, and historical significance of this versatile pyridine derivative, providing an in-depth resource for scientists in the field.

While the precise moment of its initial discovery remains somewhat elusive within the annals of chemical literature, the emergence of this compound is intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This powerful synthetic tool, which garnered the Nobel Prize in Chemistry in 2010, revolutionized the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures. The synthesis of this compound is a prime example of the application of this transformative methodology.

Core Synthesis and Mechanistic Underpinnings

The principal and most widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Key Reactants:

-

5-Bromo-2-fluoropyridine: This commercially available starting material provides the brominated pyridine scaffold.

-

(4-fluorophenyl)boronic acid: This organoboron reagent introduces the 4-fluorophenyl moiety.

The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

Generalized Reaction Scheme:

An In-depth Technical Guide on the Theoretical Properties of 5-Bromo-2-(4-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 5-Bromo-2-(4-fluorophenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific compound, this guide synthesizes well-established theoretical methodologies and data from structurally similar compounds to predict its characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

Substituted pyridines are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and functional materials.[1] this compound, with the chemical formula C₁₁H₇BrFN, possesses a molecular weight of 252.08 g/mol .[2] A summary of its key physicochemical identifiers is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 463336-07-4 | [2] |

| Molecular Formula | C₁₁H₇BrFN | [2] |

| Molecular Weight | 252.08 g/mol | [2] |

| SMILES Code | FC1=CC=C(C2=NC=C(Br)C=C2)C=C1 | [3] |

Table 1: Physicochemical Identifiers for this compound

Theoretical Quantum Chemical Analysis

The electronic and structural properties of substituted pyridines are commonly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent method due to its balance of accuracy and computational efficiency.[4]

The geometry of this compound can be optimized to its lowest energy conformation using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[4] Based on studies of similar compounds, the bond lengths and angles are expected to be within the typical ranges for aromatic C-C, C-N, C-H, C-Br, and C-F bonds.[5] For instance, the C-C bond lengths within the pyridine and phenyl rings are anticipated to be around 1.39 Å, while the C-N bonds in the pyridine ring will be slightly shorter.[5] The dihedral angle between the pyridine and fluorophenyl rings is a key structural parameter influencing the molecule's overall conformation and electronic properties. In a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the aromatic rings was found to be 51.39 (5)°.[6]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.[7] The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity.[7] For substituted pyridines, the HOMO is often localized on the electron-rich regions of the aromatic rings, while the LUMO is distributed over the electron-deficient areas.[8] A smaller HOMO-LUMO gap suggests higher reactivity.[9] Theoretical calculations for similar molecules indicate that the energy gap for this class of compounds is typically in the range that suggests good kinetic stability.[7][10]

| Parameter | Predicted Value Range |

| HOMO Energy | -6.0 to -7.5 eV |

| LUMO Energy | -1.5 to -3.0 eV |

| HOMO-LUMO Gap | 3.0 to 5.0 eV |

Table 2: Predicted Frontier Molecular Orbital Energies

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[11] The red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.[11] For this compound, the nitrogen atom of the pyridine ring is expected to be a region of high electron density (nucleophilic), while the hydrogen atoms and the region around the bromine atom may exhibit positive electrostatic potential (electrophilic).[12][13]

Predicted Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of novel compounds. Based on data from analogous structures, the following spectral characteristics can be predicted for this compound.

The vibrational modes of this compound can be predicted through DFT calculations and comparison with related molecules.[14] Key characteristic vibrational frequencies are expected for the pyridine and phenyl ring stretching, C-H stretching and bending, C-Br stretching, and C-F stretching modes.[14]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=C/C=N Stretching (Ring) | 1400 - 1600 |

| C-H in-plane Bending | 1000 - 1300 |

| C-Br Stretching | 500 - 700 |

| C-F Stretching | 1200 - 1300 |

Table 3: Predicted Characteristic Vibrational Frequencies

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[15] The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.[16] The fluorine atom will cause splitting of adjacent proton and carbon signals.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 9.0 |

| ¹³C (Aromatic) | 110 - 165 |

| ¹⁹F | -110 to -120 |

Table 4: Predicted NMR Chemical Shifts

The electronic absorption spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic system.[17][18] The solvent environment can influence the position and intensity of these absorption maxima.[19]

| Transition | Predicted λmax (nm) |

| π→π | 200 - 280 |

| n→π | > 280 |

Table 5: Predicted UV-Vis Absorption Maxima

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.

A common method for the synthesis of 2-arylpyridines is the Suzuki cross-coupling reaction.[20]

Materials:

-

5-Bromo-2-fluoropyridine[1]

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)[6]

-

Base (e.g., K₃PO₄)[6]

-

Solvent (e.g., Dioxane/Water mixture)[6]

Procedure:

-

To a solution of 5-bromo-2-fluoropyridine in dioxane, add 4-fluorophenylboronic acid and an aqueous solution of K₃PO₄.[6]

-

Add the palladium catalyst to the reaction mixture.[6]

-

Reflux the mixture under an inert atmosphere (e.g., N₂) for several hours.[6]

-

After cooling, add distilled water and extract the aqueous layer with an organic solvent (e.g., EtOAc).[6]

-

Evaporate the organic layer in vacuo to obtain the crude product.[6]

-

Purify the crude product by recrystallization.

FT-IR Spectroscopy:

-

Mix a small amount of the pure sample with spectroscopic grade Potassium Bromide (KBr) in a 1:100 ratio.[14]

-

Press the mixture into a thin, transparent pellet.[14]

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[15]

-

Transfer the solution to a 5 mm NMR tube.[15]

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[15]

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or water).[17]

-

Record the UV-Vis absorption spectrum in the range of 200-400 nm using a spectrophotometer.[17]

Visualizations

The following diagrams illustrate the typical workflows for the theoretical and experimental analysis of this compound.

Caption: Workflow for theoretical analysis of this compound.

Caption: Workflow for experimental synthesis and characterization.

References

- 1. ossila.com [ossila.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 463336-07-4|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Bromo-2-(4-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motifs, a brominated pyridine ring coupled with a fluorinated phenyl group, make it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for a scientific audience.

Chemical Identity and Nomenclature

The nomenclature and identification of this compound are crucial for accurate scientific communication and procurement.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 463336-07-4[1][2] |

| Molecular Formula | C₁₁H₇BrFN |

| Molecular Weight | 252.08 g/mol [1][2] |

Synonyms

-

5-bromo-2-(4-fluorophenyl) pyridine

-

Pyridine, 5-bromo-2-(4-fluorophenyl)-

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in biological and material systems. While experimental data for this specific compound is limited, data for the closely related precursor, 5-bromo-2-fluoropyridine, provides valuable context.

Table of Physicochemical Properties of Related Compound: 5-Bromo-2-fluoropyridine (CAS: 766-11-0)

| Property | Value | Reference |

| Appearance | Colorless to light yellow to light orange clear liquid | [3] |

| Boiling Point | 162-164 °C at 750 mmHg | [4] |

| Density | 1.71 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.5325 | [4] |

| Flash Point | 73 °C (closed cup) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure based on established methods for the synthesis of similar biaryl compounds.[5][6][7][8]

Reactants:

-

5-Bromo-2-substituted-pyridine (e.g., 5-bromo-2-chloropyridine or 5-bromo-2-iodopyridine)

-

(4-Fluorophenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

To an oven-dried reaction vessel, add 5-bromo-2-substituted-pyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfilling.

-

The degassed solvent system is added via syringe.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of bioactive molecules. Fluorinated pyridine moieties are present in a number of approved drugs and clinical candidates, often contributing to improved metabolic stability and binding affinity.[9] The bromo-substituent provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. For instance, similar structures have been investigated as intermediates for potential anticancer agents and kinase inhibitors.[10][11]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its synthesis via robust and well-established cross-coupling methodologies allows for its accessible incorporation into more complex molecular architectures. While its own biological profile is yet to be fully elucidated, its role as a versatile building block ensures its continued relevance in the quest for novel therapeutics and advanced materials. Further research into the direct biological effects and applications of this compound is warranted.

References

- 1. 463336-07-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-fluoropyridine 99 766-11-0 [sigmaaldrich.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. ossila.com [ossila.com]

- 10. Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Approaches for 5-Bromo-2-(4-fluorophenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its structural motif is prevalent in a range of biologically active compounds and functional organic materials. The presence of three distinct functionalities—the pyridine core, a bromo substituent, and a fluorophenyl group—offers multiple avenues for synthetic diversification, making it a valuable intermediate in the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed plausible synthetic protocol, and an exploration of its potential applications in drug discovery.

Commercial Availability

This compound, identified by CAS Number 463336-07-4, is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥95%, with quantities ranging from grams to bulk orders available upon request. Pricing can vary between suppliers and is dependent on the quantity and purity required.

| Supplier | Product Number | Purity | Available Quantities |

| ChemUniverse | P72609 | 95% | 1g, 5g, 10g, Bulk |

| BLDpharm | - | - | Inquire for details |

| Halochem | - | 97% Min | Inquire for details |

| Arctom | AAB-AA003MD6 | - | Inquire for details |

| abcr GmbH | AB274164 | 98% | Inquire for details |

Physicochemical Properties

| Property | Value |

| CAS Number | 463336-07-4 |

| Molecular Formula | C₁₁H₇BrFN |

| Molecular Weight | 252.09 g/mol [1] |

| MDL Number | MFCD11100950[1] |

Plausible Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Caption: Plausible Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Procedure:

Materials:

-

2,5-Dibromopyridine

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 equivalent) and 4-fluorophenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add potassium phosphate (1.5 equivalents).

-

Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equivalents) to the reaction mixture under a nitrogen or argon atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Role in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of approved drugs and biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions with biological targets. The bromo and fluoro substituents on this compound offer further opportunities for molecular recognition and can modulate the pharmacokinetic properties of a molecule.

While specific biological targets for this compound have not been extensively reported, its structural features suggest potential applications in several areas of drug discovery, particularly as an intermediate for the synthesis of kinase inhibitors. The aminopyridine core, which can be derived from this compound, is a well-established scaffold for interacting with the hinge region of the ATP-binding site of kinases.

Caption: Potential applications of this compound in drug discovery.

Experimental Workflow for Application in Kinase Inhibitor Synthesis

The following diagram outlines a general workflow for utilizing this compound in the synthesis and evaluation of potential kinase inhibitors.

Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential for application in drug discovery and materials science. Its straightforward synthesis via established methods like the Suzuki-Miyaura cross-coupling reaction, combined with the diverse reactivity of its functional groups, makes it an attractive starting material for the generation of novel chemical entities. For researchers in drug development, this compound serves as a valuable intermediate for accessing privileged scaffolds, such as those found in kinase inhibitors, and for exploring new structure-activity relationships in the pursuit of innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-(4-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-(4-fluorophenyl)pyridine with various arylboronic acids. This reaction is a critical transformation for the synthesis of 5-aryl-2-(4-fluorophenyl)pyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties.

The protocols and data presented herein are based on established methodologies for structurally similar bromopyridine derivatives, providing a robust starting point for reaction optimization and library synthesis.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]

Comparative Data for Suzuki Coupling of Bromopyridine Derivatives

While specific examples for the Suzuki coupling of this compound are not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally related bromopyridines with various arylboronic acids. This data provides a valuable reference for anticipating reaction outcomes and for designing new synthetic routes.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 | [3] |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 | [3] |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81 | [4] |

| 2-Bromopyridine | Lithium triisopropyl 2-(5-fluoropyridyl)boronate | Pd₂(dba)₃ (1.0) | P(t-Bu)₂Me | KF | 1,4-Dioxane | 80 | 12 | 96 | [5] |

| Pyridine-2-sulfonyl fluoride | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ | 1,4-Dioxane/H₂O | 65-100 | N/A | 89 | [6] |

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar substrates and may require optimization for specific arylboronic acids and desired scales.[3][4]

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction Setup

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

Reaction Execution

-

Heat the reaction mixture to the desired temperature (typically between 85-100 °C) with vigorous stirring.[3]

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

Work-up and Purification

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(4-fluorophenyl)pyridine.

Visualizing the Process

To aid in the understanding of the experimental and theoretical aspects of the Suzuki coupling, the following diagrams illustrate the general workflow and the catalytic cycle.

Caption: A flowchart of the Suzuki coupling experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-(4-fluorophenyl)pyridine derivatives. The protocols and comparative data provided in these application notes offer a solid foundation for researchers to successfully implement and adapt this methodology for their specific research and development needs. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for novel derivatives.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromo-2-(4-fluorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-(4-fluorophenyl)pyridine in three pivotal cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These palladium-catalyzed transformations are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from this versatile building block.

Introduction

This compound is a valuable heterocyclic starting material in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring offers a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The 2-(4-fluorophenyl) group can influence the electronic properties and biological activity of the resulting products. This document outlines optimized conditions and protocols for the successful implementation of Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate.

General Experimental Workflow

A generalized workflow for performing cross-coupling reactions with this compound is depicted below. Key considerations include the use of an inert atmosphere to prevent catalyst degradation and the careful selection of catalyst, ligand, base, and solvent for optimal reactivity and yield.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with a halide.[1] This reaction is widely used to synthesize biaryl and heteroaryl structures. For this compound, this allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Conditions may require optimization for specific substrates.[2][3]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with a high-purity inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Reaction: Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-18 hours.[2]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

While specific data for this compound is limited, the following table presents representative yields for the Suzuki coupling of structurally similar 5-bromo-2-substituted pyridines with various arylboronic acids, providing an indication of expected reactivity.[2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 18 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 18 | 82 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 18 | 70 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 90 | 18 | 65 |

Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be representative.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This reaction is highly valuable for the synthesis of arylalkynes.

Catalytic Cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocol

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[5]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Inert Atmosphere and Solvent: Evacuate and backfill the flask with an inert gas. Add anhydrous solvent (e.g., DMF) and stir for 30 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Sonogashira Coupling

The following table presents typical reaction conditions and yields for the Sonogashira coupling of similar 2-amino-3-bromopyridines with various terminal alkynes.[5]

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 87 |

| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |

| 4 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 80 |